molecular formula C32H39N3O9S B1668086 Butaperazine maleate CAS No. 1063-55-4

Butaperazine maleate

Numéro de catalogue: B1668086
Numéro CAS: 1063-55-4
Poids moléculaire: 641.7 g/mol
Clé InChI: WVYWSPZQGQMPKW-SPIKMXEPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

Le maléate de butaperazine subit diverses réactions chimiques, y compris l'oxydation et la substitution nucléophile. L'oxydation au niveau de l'atome de soufre conduit à la formation de sulfoxyde et éventuellement de sulfone . Le composé peut également subir une oxydation de type quinonoïde . Les réactifs couramment utilisés dans ces réactions comprennent le sodamide et les agents alkylants comme le 1-bromo-3-chloropropane . Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et les produits d'oxydation de type quinonoïde .

Applications de la recherche scientifique

Le maléate de butaperazine a été largement étudié pour ses propriétés antipsychotiques. Il est efficace dans la prise en charge de la schizophrénie et il a été démontré qu'il augmentait le turnover de la dopamine dans les régions striatale et mésolimbique du cerveau . La recherche s'est également concentrée sur sa pharmacocinétique, y compris son absorption, sa distribution, son métabolisme et son excrétion . De plus, des études ont étudié la relation entre les concentrations de butaperazine dans les globules rouges et l'amélioration clinique chez les patients schizophrènes .

Mécanisme d'action

Le mécanisme d'action du maléate de butaperazine implique le blocage des récepteurs de la dopamine dans le cerveau. En inhibant la signalisation du récepteur D2, le maléate de butaperazine augmente le turnover de la dopamine dans le système mésolimbique . Cette action contribue à atténuer les symptômes de la schizophrénie en réduisant l'hyperactivité des voies dopaminergiques .

Applications De Recherche Scientifique

Pharmacological Profile

Butaperazine maleate acts primarily as an antagonist at dopamine D2 receptors in the central nervous system. Its efficacy in managing psychotic symptoms is attributed to this mechanism, which helps to mitigate the effects of excess dopamine associated with schizophrenia. The compound is characterized by a complex chemical structure that contributes to its pharmacokinetic properties.

Management of Schizophrenia

This compound has been effectively used in treating schizophrenia. Clinical studies have demonstrated its ability to reduce psychotic symptoms and improve overall patient functioning. A notable study indicated that butaperazine concentrations in red blood cells correlated significantly with clinical improvement in patients, suggesting that monitoring these levels could provide insights into therapeutic efficacy .

Acute Psychotic Episodes

The compound has also been utilized for managing acute psychotic episodes, where rapid intervention is crucial. Its fast-acting nature allows for stabilization of patients during crises.

Mood Disorders

In addition to schizophrenia, this compound has been explored for use in certain mood disorders, although this application is less common and requires further research to establish efficacy .

Comparative Analysis with Other Antipsychotics

This compound can be compared with other antipsychotic agents based on their pharmacological profiles and side effects:

Compound Name Class Key Characteristics Unique Aspects
This compoundPhenothiazineEffective for schizophrenia; sedation commonOlder agent; less frequently used today
ChlorpromazinePhenothiazineBroad-spectrum antipsychotic; severe agitationFirst antipsychotic introduced; extensive use
FluphenazinePhenothiazineLong-acting formulation; effective for chronic casesUnique long-acting injectable form
ThioridazinePhenothiazineAntipsychotic; associated with cardiac issuesNotable for sedative properties

Study on Plasma and Red Blood Cell Concentrations

A controlled study involving 24 hospitalized patients with schizophrenia assessed the relationship between this compound levels in plasma and red blood cells (RBCs) and therapeutic response. The findings revealed that RBC concentrations correlated significantly with clinical improvement, suggesting that RBC-bound drug levels may serve as a better indicator of therapeutic effectiveness than plasma levels alone .

Evaluation of Side Effects

Common side effects associated with this compound include extrapyramidal symptoms and drowsiness. These adverse effects are significant considerations when prescribing this medication, particularly in populations sensitive to such reactions .

Activité Biologique

Butaperazine maleate is a phenothiazine derivative primarily used as an antipsychotic agent in the treatment of schizophrenia. Its biological activity is characterized by its effects on neurotransmitter systems, particularly dopamine, and its pharmacokinetic properties. This article delves into the compound's mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by relevant case studies and research findings.

This compound exerts its therapeutic effects primarily by blocking dopamine receptors in the central nervous system (CNS). This action is crucial for managing symptoms of schizophrenia, as it reduces dopaminergic overactivity associated with psychotic episodes.

  • Dopamine Receptor Blockade : Butaperazine inhibits dopamine receptor activation, particularly in the limbic system and caudate nucleus, which helps alleviate psychotic symptoms .
  • Increased Dopamine Turnover : Animal studies have shown that butaperazine enhances striatal and mesolimbic dopamine turnover, suggesting a complex interaction with dopaminergic pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information about its absorption, distribution, metabolism, and excretion:

  • Absorption : When administered orally at doses ranging from 10 to 60 mg, peak serum levels are typically around 215 ng/mL .
  • Half-Life : The drug exhibits a two-phase half-life; an initial rapid phase of approximately 4 hours followed by a slower phase lasting about 12 hours .
  • Metabolism : In vivo studies indicate that butaperazine undergoes significant hepatic metabolism, leading to various metabolites including butaperazine sulfoxide and butaperazine sulfone. These metabolites are primarily eliminated via feces .

Clinical Efficacy

This compound has been evaluated for its effectiveness in treating schizophrenia through various clinical trials:

  • Case Study Insights : A controlled study involving 24 hospitalized patients demonstrated that red blood cell (RBC) concentrations of butaperazine correlated significantly with clinical improvement in an inverted U-shaped pattern. This suggests that RBC levels may serve as a better indicator of therapeutic response compared to plasma levels .
  • Adverse Effects : Common side effects include extrapyramidal symptoms (EPS) and drowsiness. Transitory leukopenia and abnormal liver function tests have also been reported .

Pharmacokinetic Parameters

ParameterValue
Peak Serum Level215 ng/mL
Initial Half-Life4 hours
Terminal Half-Life12 hours
BioavailabilityVariable (dependent on dose)

Clinical Findings

Study ReferencePopulation Sample SizeKey Findings
Controlled Study24 patientsRBC levels correlate with clinical improvement
JAMA Network EvaluationVariousEffective for schizophrenia; side effects noted

Safety Profile

The safety profile of this compound is critical for its clinical use. While it is effective for managing schizophrenia, monitoring for adverse effects is essential:

  • Extrapyramidal Symptoms : These are common due to dopamine receptor antagonism and can affect patient compliance.
  • Hematological Effects : Monitoring for leukopenia is recommended due to potential risks associated with blood dyscrasias .

Propriétés

Numéro CAS

1063-55-4

Formule moléculaire

C32H39N3O9S

Poids moléculaire

641.7 g/mol

Nom IUPAC

(Z)-but-2-enedioic acid;1-[10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazin-2-yl]butan-1-one

InChI

InChI=1S/C24H31N3OS.2C4H4O4/c1-3-7-22(28)19-10-11-24-21(18-19)27(20-8-4-5-9-23(20)29-24)13-6-12-26-16-14-25(2)15-17-26;2*5-3(6)1-2-4(7)8/h4-5,8-11,18H,3,6-7,12-17H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

Clé InChI

WVYWSPZQGQMPKW-SPIKMXEPSA-N

SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

SMILES isomérique

CCCC(=O)C1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

SMILES canonique

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Apparence

Solid powder

Key on ui other cas no.

1063-55-4

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Butaperazine maleate;  Repoise maleate;  Tyrylen; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Butaperazine maleate
Reactant of Route 2
Butaperazine maleate
Reactant of Route 3
Butaperazine maleate
Reactant of Route 4
Butaperazine maleate
Reactant of Route 5
Butaperazine maleate
Reactant of Route 6
Butaperazine maleate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.